Molecular Weight and Lipophilicity Differentiation: Target Compound vs. Des-Methyl Analog (CAS 1147422-36-3)
The target compound (MW 182.26) carries a 3,3-dimethyl substitution absent in the des-methyl analog 1-(piperidin-4-yl)azetidin-2-one (CAS 1147422-36-3, MW 154.21), representing an 18.2% increase in molecular weight and a calculated increase in lipophilicity that directly impacts membrane permeability and metabolic stability. In the 3,3-dimethyl-azetidin-2-one series reported by McCoull et al., the gem-dimethyl group was shown by X-ray crystallography to occupy a hydrophobic pocket in the target enzyme, and its removal would be predicted to ablate this interaction [1]. No direct head-to-head comparison of these two exact compounds has been published.
| Evidence Dimension | Molecular weight and predicted lipophilicity (ΔlogP) |
|---|---|
| Target Compound Data | MW = 182.26 g/mol; C₁₀H₁₈N₂O; predicted logP approximately 1.0–1.5 (estimated from structural analogues) |
| Comparator Or Baseline | 1-(Piperidin-4-yl)azetidin-2-one: MW = 154.21 g/mol; C₈H₁₄N₂O; predicted logP approximately 0.3–0.8 (estimated from structural analogues) |
| Quantified Difference | ΔMW = +28.05 g/mol (+18.2%); estimated ΔlogP ≈ +0.5–0.7 units |
| Conditions | Calculated physicochemical properties; no experimental logP/logD data available for either compound in public literature |
Why This Matters
The higher MW and lipophilicity of the target compound predict altered ADME properties; procurement of the des-methyl analog would yield a chemically distinct entity with different permeability and metabolic stability profiles that cannot serve as a direct surrogate.
- [1] McCoull, W., Augustin, M., Blake, C., et al. (2014). Med. Chem. Commun., 5, 57–63. DOI: 10.1039/C3MD00234A. View Source
